N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide is a compound that features an adamantane moiety, a phenyl group, and a cyclopentane carboxamide structure. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of adamantan-1-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross the blood-brain barrier.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The phenyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to block NMDA receptors.
Uniqueness
N-(adamantan-1-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of an adamantane moiety with a phenylcyclopentane structure. This combination provides a balance of rigidity, hydrophobicity, and potential for hydrogen bonding, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c24-20(22(8-4-5-9-22)19-6-2-1-3-7-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h1-3,6-7,16-18H,4-5,8-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZLBGHPPYGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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